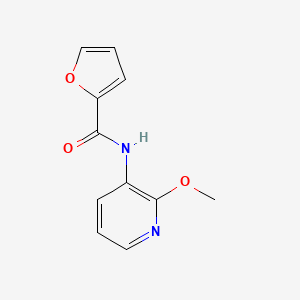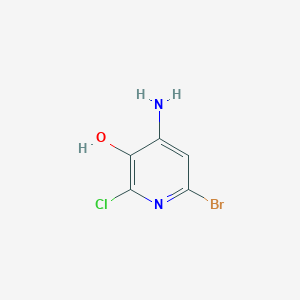
4-Amino-6-bromo-2-chloropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-bromo-2-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, featuring amino, bromo, and chloro substituents at different positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2-chloropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of reagents such as bromine, chlorine, and ammonia under controlled temperatures and pH levels .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-bromo-2-chloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the pyridine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .
Applications De Recherche Scientifique
4-Amino-6-bromo-2-chloropyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a precursor in the synthesis of bioactive molecules that can be used in various biological assays.
Mécanisme D'action
The mechanism of action of 4-Amino-6-bromo-2-chloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the bromo substituent, which affects its reactivity and applications.
5-Bromo-6-chloropyridin-2-amine: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness
4-Amino-6-bromo-2-chloropyridin-3-ol is unique due to the specific arrangement of its substituents, which allows for selective functionalization and diverse applications in various fields. The presence of both bromo and chloro groups provides versatility in chemical reactions, making it a valuable compound for synthetic chemists .
Propriétés
Formule moléculaire |
C5H4BrClN2O |
|---|---|
Poids moléculaire |
223.45 g/mol |
Nom IUPAC |
4-amino-6-bromo-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-2(8)4(10)5(7)9-3/h1,10H,(H2,8,9) |
Clé InChI |
VIRADTHFLOVUCG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Br)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


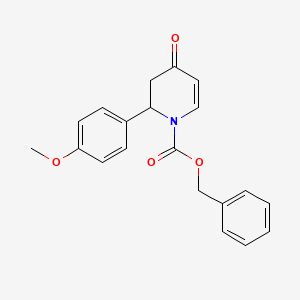


![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)

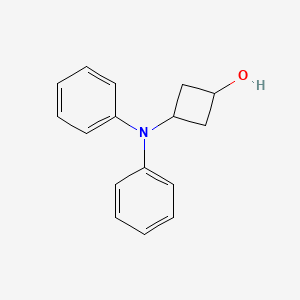
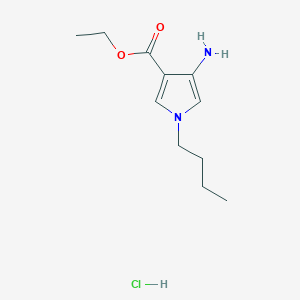
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)

![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)

